N-Methyl valacyclovir
Übersicht
Beschreibung
“N-Methyl valacyclovir” is a derivative of the antiviral drug valacyclovir . Valacyclovir is the valyl ester of the antiviral drug acyclovir . Acting as an oral prodrug, valacyclovir is converted in vivo to acyclovir . Acyclovir, a nucleoside analog, is phosphorylated by virally-encoded thymidine kinase and subsequently by cellular enzymes, yielding acyclovir triphosphate, which competitively inhibits viral DNA polymerase .
Synthesis Analysis
The synthesis of related substances of antiviral drug Valacyclovir involves the presence of N-H stretching, aliphatic C-H Stretching, and C=O stretching of ester . The method of cyclodesulfurization using heavy metal salts makes it possible for the synthesis of ACV from 5-aminoimidazole-4-carboxamide .
Molecular Structure Analysis
The molecular formula of “this compound” is C14H22N6O4 . The molecular weight is 338.36 g/mol . The structure of “this compound” includes a purine ring, which is a heterocyclic aromatic organic compound .
Chemical Reactions Analysis
Valacyclovir is rapidly and nearly completely converted to acyclovir by intestinal and hepatic metabolism . Acyclovir is converted to acyclovir monophosphate by virus-specific thymidine kinase then further converted to acyclovir triphosphate by other cellular enzymes .
Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 338.36 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 7 . The compound also has a rotatable bond count of 9 . The exact mass is 338.17025320 g/mol .
Wissenschaftliche Forschungsanwendungen
Molecular Docking and Wave Function Analyses
N-Methyl Valacyclovir, as a derivative of Valacyclovir, exhibits activity against viruses like Herpes simplex and Varicella zoster. A study by FathimaRizwana et al. (2019) utilized molecular docking studies and wave function analyses to investigate the reactivity of Valacyclovir. They found the molecule shows charge transfer within itself, indicating potential for antiviral activities against various viruses including VZV, HSV, and Dengue (FathimaRizwana et al., 2019).
Pharmacokinetics in Different Physiological Conditions
A study by Smith et al. (2009) explored the pharmacokinetics of Acyclovir, the active form of Valacyclovir, in subjects with different renal functions. They found that renal impairment doesn't alter the distribution of Acyclovir or its metabolites to the cerebrospinal fluid but leads to higher systemic concentrations (Smith et al., 2009).
Antiviral Effects Beyond Herpesviruses
Vanpouille et al. (2015) investigated Valacyclovir's effects on HIV-1 viral load in HIV-1 infected, HSV-2-seronegative individuals. They found that Valacyclovir reduces HIV-1 VL in plasma, indicating a potential broader antiviral application beyond herpesviruses (Vanpouille et al., 2015).
Electrooxidation and Voltammetric Determination
Research by Uslu et al. (2006) focused on the electrochemical properties of Valacyclovir. They found that Valacyclovir can be irreversibly oxidized at a glassy carbon electrode in a pH-dependent manner, indicating potential for analytical applications in pharmaceuticals and biological fluids (Uslu et al., 2006).
Herpesvirus Management and Potential Future Applications
Griffiths (2002) discussed the clinical benefits of Acyclovir/Valacyclovir for prophylaxis in immunocompromised hosts, suggesting a role in the management of complex medical conditions and potential future applications in diseases like atherosclerosis and multiple sclerosis (Griffiths, 2002).
Wirkmechanismus
Target of Action
N-Methyl Valacyclovir primarily targets two key enzymes: Thymidine kinase and DNA polymerase catalytic subunit . These enzymes play a crucial role in the replication of the herpes simplex virus (HSV), varicella zoster virus (VZV), cytomegalovirus (CMV), and Epstein-Barr virus .
Mode of Action
This compound, as an oral prodrug, is converted in vivo to aciclovir . Aciclovir, a nucleoside analog, is then phosphorylated by virally-encoded thymidine kinase and subsequently by cellular enzymes, yielding aciclovir triphosphate . This compound competitively inhibits viral DNA polymerase , thereby disrupting the replication of the viral DNA and inhibiting the proliferation of the virus .
Biochemical Pathways
The conversion of this compound to aciclovir and its subsequent phosphorylation to aciclovir triphosphate is a key biochemical pathway in its mechanism of action . This pathway disrupts the DNA replication process of the virus, leading to the termination of the growing viral DNA chain .
Pharmacokinetics
This compound has a significantly higher oral bioavailability compared to aciclovir . This is due to its rapid and extensive first-pass intestinal and/or hepatic hydrolysis to yield aciclovir and L-valine . The enhanced pharmacokinetics of this compound have translated into improvements in clinical efficacy and patient convenience .
Result of Action
The result of this compound’s action is the inhibition of viral DNA replication, which leads to the termination of the growing viral DNA chain . This prevents the proliferation of the virus, thereby controlling the infection .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of its oxidation has been found to be associated with an increase in concentrations of alkali, reductant, and temperature
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
N-Methyl valacyclovir plays a crucial role in biochemical reactions by acting as a prodrug that is converted into acyclovir in the body. This conversion is facilitated by enzymes such as esterases, which hydrolyze the ester bond in this compound to release acyclovir and N-methyl valine. Acyclovir then interacts with viral thymidine kinase, which phosphorylates it to acyclovir monophosphate. This is further phosphorylated by cellular kinases to acyclovir triphosphate, which inhibits viral DNA polymerase, preventing viral replication .
Cellular Effects
This compound influences various types of cells and cellular processes by inhibiting viral replication. In infected cells, acyclovir triphosphate, the active form of acyclovir, competes with deoxyguanosine triphosphate for incorporation into viral DNA. This results in chain termination and inhibition of viral DNA synthesis. Additionally, this compound affects cell signaling pathways and gene expression by modulating the activity of viral and cellular enzymes involved in DNA replication .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to acyclovir, which is then phosphorylated to its active triphosphate form. Acyclovir triphosphate binds to viral DNA polymerase, inhibiting its activity and preventing the elongation of viral DNA. This binding interaction is highly specific to viral DNA polymerase, minimizing the impact on host cellular DNA polymerase. Furthermore, this compound may also inhibit the activity of other viral enzymes, contributing to its antiviral effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits viral replication without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including nephrotoxicity and neurotoxicity. These adverse effects are dose-dependent and highlight the importance of optimizing the dosage to achieve maximum efficacy with minimal toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways that include its conversion to acyclovir and N-methyl valine. This conversion is mediated by esterases in the gut lumen, intestinal wall, and liver. Acyclovir is further metabolized by cellular kinases to its active triphosphate form, which inhibits viral DNA polymerase. The metabolic pathways of this compound also involve interactions with enzymes such as thymidine kinase and other cellular kinases, which play a role in its activation and antiviral effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through carrier-mediated transport mechanisms. The compound is absorbed in the intestine via peptide transporters, such as the human intestinal peptide transporter (hPEPT-1). Once absorbed, this compound is distributed to various tissues, where it is hydrolyzed to release acyclovir. The distribution of acyclovir is similar regardless of whether it is administered as this compound or acyclovir .
Subcellular Localization
The subcellular localization of this compound and its metabolites is primarily in the cytoplasm, where the conversion to acyclovir occurs. Acyclovir is then transported to the nucleus, where it exerts its antiviral effects by inhibiting viral DNA polymerase. The localization of this compound and acyclovir is influenced by targeting signals and post-translational modifications that direct them to specific cellular compartments .
Eigenschaften
IUPAC Name |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-3-methyl-2-(methylamino)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O4/c1-8(2)9(16-3)13(22)24-5-4-23-7-20-6-17-10-11(20)18-14(15)19-12(10)21/h6,8-9,16H,4-5,7H2,1-3H3,(H3,15,18,19,21)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVQFSIULWJNGD-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346747-65-6 | |
Record name | N-Methyl valacyclovir | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346747656 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-METHYL VALACYCLOVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9M7PV0WCI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.